Enpp-1-IN-6: A Technical Guide for Researchers and Drug Development Professionals
Enpp-1-IN-6: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Therapeutic Potential of a Novel ENPP1 Inhibitor
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in diverse physiological and pathological processes, most notably in cancer immunology through its hydrolysis of the cyclic dinucleotide cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway.[1] Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity. Enpp-1-IN-6 is a novel, potent inhibitor of ENPP1. This technical guide provides a comprehensive overview of the chemical structure, and known properties of Enpp-1-IN-6, alongside detailed experimental protocols for its characterization and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of ENPP1 inhibition and its therapeutic applications.
Chemical Structure and Properties of Enpp-1-IN-6
Enpp-1-IN-6 is a small molecule inhibitor of ENPP1. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 2718971-29-8 | MedChemExpress |
| Molecular Formula | Not available | |
| Molecular Weight | 460.55 | MedChemExpress |
| SMILES String | O=S(OCCN1CCN(CC1)C2=C3C=C(C(OC)=CC3=NC4=C2C=C(C)C=C4)OC)(N)=O | MedChemExpress |
| Appearance | Solid powder | General knowledge |
| Solubility | Soluble in DMSO | General knowledge |
| Storage | Store at -20°C for long-term stability | General knowledge |
The Target: Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)
ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[2] It functions as a phosphodiesterase, hydrolyzing a variety of substrates, including adenosine triphosphate (ATP) and, significantly, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[3]
Function and Signaling Pathways
The primary function of ENPP1 in the context of immuno-oncology is the hydrolysis of extracellular cGAMP.[1] cGAMP is a potent second messenger that activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for a robust anti-tumor immune response.[4] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing this anti-cancer signaling cascade.[1]
The cGAS-STING signaling pathway can be visualized as follows:
The cGAS-STING signaling pathway and the inhibitory role of ENPP1.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of Enpp-1-IN-6 and other ENPP1 inhibitors.
ENPP1 Inhibition Assay (Fluorescence-Based)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against ENPP1 using a fluorogenic substrate.
Materials:
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Recombinant human ENPP1 enzyme
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ENPP1 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 µM ZnCl₂)
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Fluorogenic ENPP1 substrate (e.g., a commercially available substrate that releases a fluorescent molecule upon cleavage)
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Enpp-1-IN-6 or other test compounds dissolved in DMSO
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384-well black microplates
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Fluorescence plate reader
Procedure:
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Prepare serial dilutions of Enpp-1-IN-6 in DMSO.
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In the microplate, add the test compound dilutions to the wells. Include wells with DMSO only as a negative control and a known ENPP1 inhibitor as a positive control.
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Add the ENPP1 enzyme solution to all wells except for the no-enzyme control wells.
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Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
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Initiate the reaction by adding the fluorogenic substrate to all wells.
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Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every minute for 30-60 minutes) at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
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Determine the percent inhibition for each compound concentration relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Workflow for the ENPP1 fluorescence-based inhibition assay.
cGAMP Hydrolysis Assay
This assay measures the ability of an ENPP1 inhibitor to prevent the degradation of cGAMP.
Materials:
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Recombinant human ENPP1 enzyme
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Assay buffer (as in 3.1)
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2'3'-cGAMP
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Enpp-1-IN-6 or other test compounds dissolved in DMSO
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Quenching solution (e.g., 0.1 M HCl)
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LC-MS/MS system for cGAMP and AMP/GMP quantification
Procedure:
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Prepare reactions in microcentrifuge tubes containing assay buffer, ENPP1 enzyme, and varying concentrations of the test compound.
-
Pre-incubate at 37°C for 15 minutes.
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Initiate the reaction by adding cGAMP to a final concentration within the linear range of the enzyme's activity.
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Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
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Stop the reaction by adding the quenching solution.
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Analyze the samples by LC-MS/MS to quantify the remaining cGAMP and the produced AMP and GMP.
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Calculate the extent of cGAMP hydrolysis in the presence of the inhibitor compared to the vehicle control.
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Determine the IC₅₀ value for the inhibition of cGAMP hydrolysis.
Cellular STING Activation Assay
This cell-based assay evaluates the ability of an ENPP1 inhibitor to enhance STING pathway activation in the presence of extracellular cGAMP.
Materials:
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A reporter cell line responsive to STING activation (e.g., THP-1 dual reporter cells expressing a luciferase or SEAP reporter gene under the control of an IRF-inducible promoter).
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A cell line that expresses high levels of ENPP1 (e.g., certain breast cancer cell lines).
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Cell culture medium and supplements.
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2'3'-cGAMP
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Enpp-1-IN-6 or other test compounds.
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Luciferase or SEAP detection reagents.
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Luminometer or spectrophotometer.
Procedure:
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Seed the ENPP1-expressing cells in a multi-well plate and allow them to adhere overnight.
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Treat the cells with serial dilutions of the ENPP1 inhibitor for a short pre-incubation period (e.g., 1 hour).
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Add a fixed concentration of exogenous cGAMP to the wells.
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Incubate for a period sufficient to allow cGAMP to be hydrolyzed and to activate the STING pathway in the reporter cells (this may involve co-culture or transfer of conditioned media).
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If using a co-culture system, add the reporter cells to the wells with the ENPP1-expressing cells. If using conditioned media, collect the supernatant from the ENPP1-expressing cells and transfer it to wells containing the reporter cells.
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Incubate for an appropriate time to allow for reporter gene expression (e.g., 18-24 hours).
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Measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions.
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Plot the reporter activity against the inhibitor concentration to determine the EC₅₀ for STING pathway activation.
In Vivo Evaluation
Preclinical in vivo studies are essential to evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy of ENPP1 inhibitors.
Pharmacokinetic Studies
PK studies in animal models (e.g., mice, rats) are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of Enpp-1-IN-6. This involves administering the compound via different routes (e.g., intravenous, oral) and collecting blood samples at various time points to measure the plasma concentration of the drug.
Pharmacodynamic Studies
PD studies aim to demonstrate that the inhibitor engages with its target and elicits a biological response in vivo. This can be assessed by measuring the levels of cGAMP in the plasma or tumor microenvironment of tumor-bearing mice treated with the ENPP1 inhibitor. An increase in cGAMP levels would indicate successful target engagement.
Efficacy Studies
The anti-tumor efficacy of Enpp-1-IN-6 can be evaluated in syngeneic mouse tumor models.
Example Experimental Design:
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Implant tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer cells) subcutaneously into immunocompetent mice.
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Once tumors are established, randomize the mice into treatment groups: vehicle control, Enpp-1-IN-6 alone, an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) alone, and the combination of Enpp-1-IN-6 and the immune checkpoint inhibitor.
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Administer the treatments according to a defined schedule.
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Monitor tumor growth over time by measuring tumor volume.
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At the end of the study, tumors can be harvested for analysis of the tumor microenvironment, including the infiltration of immune cells (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.
Workflow for an in vivo efficacy study of an ENPP1 inhibitor.
Conclusion
Enpp-1-IN-6 represents a valuable tool for investigating the biological roles of ENPP1 and holds promise as a potential therapeutic agent, particularly in the field of cancer immunotherapy. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of Enpp-1-IN-6 and other novel ENPP1 inhibitors. Further research into the specific in vitro and in vivo properties of Enpp-1-IN-6 is warranted to fully elucidate its therapeutic potential.
